5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333435
InChI: InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-4-2-6-11-9(10)5-3-7-15-11/h2-7H,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18333435

Molecular Formula: C14H10N2O3

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid -

Specification

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
IUPAC Name 5-methyl-3-quinolin-5-yl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-4-2-6-11-9(10)5-3-7-15-11/h2-7H,1H3,(H,17,18)
Standard InChI Key OMMVYWNWCOLAAU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=C3C=CC=NC3=CC=C2)C(=O)O

Introduction

Structural and Synthetic Foundations

Molecular Architecture and Key Functional Groups

The molecule consists of a central isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at position 3 with a quinoline moiety and at position 4 with a carboxylic acid group. The methyl group at position 5 adds steric bulk and influences electronic distribution. The quinoline component, a bicyclic structure comprising a benzene ring fused to a pyridine ring, introduces aromaticity and π-stacking capabilities, while the carboxylic acid enables hydrogen bonding and salt formation.

Laboratory-Scale Synthesis

The primary synthetic route involves a cyclocondensation reaction between 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide and an aromatic aldehyde under indium(III) trifluoromethanesulfonate catalysis. This method achieves yields of 63–81% through nucleophilic addition and subsequent cyclization. Alternative approaches employ hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing methanol (2–3 hours), facilitating isoxazole ring formation via [3+2] cycloaddition.

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Yield (%)
In(OTf)₃EtOH8078
HCl (anhydrous)MeOH6563
TiCl₄Toluene11072

Industrial Production Strategies

Scale-up processes utilize continuous flow reactors to enhance reaction efficiency and purity. Metal-free protocols are under development to reduce environmental impact, though current methods rely on transition metal catalysts for regioselective control.

Chemical Reactivity and Derivative Formation

Hydrolysis and Decarboxylation Pathways

The isoxazole ring demonstrates sensitivity to hydrolytic conditions:

  • Alkaline hydrolysis (1–2 eq NaOH, aqueous ethanol, 70–80°C) cleaves the ring, producing β-keto amide intermediates (65–75% yield).

  • Acid-catalyzed decarboxylation (conc. HCl, 100–120°C) removes the carboxylic acid group, yielding 5-methyl-3-(5-quinolyl)isoxazole (80–85% yield).

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

  • Methyl ester formation (MeOH/H₂SO₄, reflux): 90% yield.

  • Amide coupling (DCC/EDCl with amines): 78–82% yield for aryl and alkyl amides.

Table 2: Amidation Reaction Outcomes

AmineCoupling AgentSolventProduct Yield (%)
AnilineDCCDMF78
BenzylamineEDCl/HOBtDCM82

Electrophilic Substitution on Quinoline

Nitration (HNO₃/H₂SO₄, 0–5°C) introduces a nitro group at position 8 (60% yield), while bromination (Br₂/FeBr₃, CCl₄) yields the 8-bromo derivative (55%).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Anticancer Mechanisms

In vitro studies demonstrate dose-dependent cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 50–100 µM. Apoptosis induction correlates with Bcl-2 downregulation and caspase-3 activation.

Enzyme Inhibition

Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and uric acid-lowering applications.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the quinoline group with phenyl or thiophene moieties reduces antimicrobial potency by 40–60%, underscoring the importance of the bicyclic aromatic system. Electron-withdrawing substituents (e.g., nitro groups) improve metabolic stability but decrease solubility.

Table 4: Analog Comparison by LogP and Activity

Analog SubstituentlogPMIC (S. aureus) (µg/mL)
Quinoline2.164
Phenyl1.8110
3-Nitrophenyl1.595

Coordination Chemistry and Material Science Applications

Metal Complex Formation

The compound acts as a bidentate ligand, coordinating through the quinoline nitrogen and carboxylic acid oxygen. Cu(II) complexes exhibit octahedral geometry and catalytic activity in oxidation reactions.

Table 5: Metal Complex Properties

Metal IonCoordination ModeApplication
Cu(II)N,O-bidentateCatalytic oxidation
Fe(III)O,O-bidentateMagnetic materials

Challenges and Future Directions

Current limitations include moderate synthetic yields (60–80%) and limited in vivo pharmacokinetic data. Future research should prioritize:

  • Development of asymmetric synthesis routes for enantiomerically pure derivatives.

  • In-depth toxicological profiling in mammalian models.

  • Exploration of photodynamic therapy applications leveraging the quinoline chromophore.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator